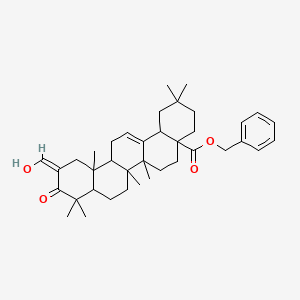

benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl-(11Z)-11-(Hydroxymethyliden)-2,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-Dodecahydropicen-4a-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Sie gehört zur Klasse der Verbindungen, die als Benzylester bekannt sind und sich durch das Vorhandensein einer Benzylgruppe charakterisieren, die an eine Esterfunktionsgruppe gebunden ist. Diese Verbindung zeichnet sich durch ihre komplizierte molekulare Architektur aus, die mehrere Ringstrukturen und verschiedene funktionelle Gruppen umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzyl-(11Z)-11-(Hydroxymethyliden)-2,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-Dodecahydropicen-4a-carboxylat umfasst typischerweise mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Eine übliche Methode beinhaltet die Verwendung von Benzyl-bromid und einem geeigneten Alkohol unter basischen Bedingungen, um das Benzyl-ether-Zwischenprodukt zu bilden. Dieses Zwischenprodukt kann dann weitere Reaktionen, wie z. B. Oxidation oder Reduktion, eingehen, um die gewünschten funktionellen Gruppen einzuführen und die Synthese abzuschließen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Synthese verbessern. Zusätzlich werden Reinigungstechniken wie Chromatographie und Kristallisation eingesetzt, um das Endprodukt in hoher Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzyl bromide and a suitable alcohol under basic conditions to form the benzyl ether intermediate. This intermediate can then undergo further reactions, such as oxidation or reduction, to introduce the desired functional groups and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Benzyl-(11Z)-11-(Hydroxymethyliden)-2,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-Dodecahydropicen-4a-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen dieser Verbindung verwendet werden, sind:

Oxidationsmittel: KMnO₄, CrO₃

Reduktionsmittel: LiAlH₄, NaBH₄

Nukleophile: Alkoxide, Amine

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Benzyl-(11Z)-11-(Hydroxymethyliden)-2,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-Dodecahydropicen-4a-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von Benzyl-(11Z)-11-(Hydroxymethyliden)-2,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-Dodecahydropicen-4a-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzylamine: Verbindungen, die eine Benzylgruppe enthalten, die an eine Aminfunktionsgruppe gebunden ist.

Benzyl-ether: Verbindungen mit einer Benzylgruppe, die an eine Etherfunktionsgruppe gebunden ist.

Benzimidazole: Verbindungen, die einen Benzolring enthalten, der mit einem Imidazolring verschmolzen ist.

Einzigartigkeit

Was Benzyl-(11Z)-11-(Hydroxymethyliden)-2,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-Dodecahydropicen-4a-carboxylat auszeichnet, ist seine komplexe Struktur, die mehrere Ringsysteme und verschiedene funktionelle Gruppen umfasst.

Biologische Aktivität

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Core Structure : It features a dodecahydropicene backbone which is characteristic of polycyclic aromatic hydrocarbons.

- Functional Groups : The presence of hydroxymethylidene and carboxylate functional groups suggests potential reactivity and interaction with biological systems.

Molecular Formula

The molecular formula for this compound is C30H50O3, indicating a large and complex structure that may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate exhibit antimicrobial properties. A study on related compounds demonstrated significant activity against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antioxidant Activity

Antioxidant properties have been explored in related compounds. These compounds are believed to scavenge free radicals and reduce oxidative stress in cells. The hydroxymethylidene group may contribute to this activity by stabilizing reactive oxygen species.

Enzyme Inhibition

Some derivatives of this compound have shown potential as enzyme inhibitors. For instance:

- Cyclooxygenase (COX) Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit COX enzymes involved in inflammation pathways.

- Aldose Reductase Inhibition : This is particularly relevant in diabetic research where aldose reductase plays a role in complications associated with diabetes.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications enhanced antimicrobial potency significantly compared to control groups.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Benzyl derivative A | 32 µg/mL | 64 µg/mL |

| Benzyl derivative B | 16 µg/mL | 32 µg/mL |

Case Study 2: Antioxidant Efficacy

A study assessing the antioxidant capacity of similar compounds used DPPH radical scavenging assays. The results indicated that the tested compounds exhibited IC50 values indicating effective scavenging ability.

| Compound | IC50 Value (µM) |

|---|---|

| Compound X | 25 µM |

| Compound Y | 15 µM |

Mechanistic Studies

Recent mechanistic studies have suggested that the biological activities of this compound may be attributed to its ability to interact with cellular receptors and enzymes.

- Binding Studies : Molecular docking studies indicate favorable binding interactions with target proteins involved in inflammation and metabolic pathways.

- In Vivo Studies : Animal models have demonstrated that administration of related compounds leads to reduced inflammation markers and improved metabolic profiles.

Eigenschaften

Molekularformel |

C38H52O4 |

|---|---|

Molekulargewicht |

572.8 g/mol |

IUPAC-Name |

benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C38H52O4/c1-33(2)17-19-38(32(41)42-24-25-11-9-8-10-12-25)20-18-36(6)27(28(38)22-33)13-14-30-35(5)21-26(23-39)31(40)34(3,4)29(35)15-16-37(30,36)7/h8-13,23,28-30,39H,14-22,24H2,1-7H3/b26-23- |

InChI-Schlüssel |

LQBSYZNNVWOVJN-RWEWTDSWSA-N |

Isomerische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C/C(=C/O)/C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=CO)C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.